molecular formula C18H32O2 B8260883 11,13-Octadecadienoic acid, (11E,13E)-

11,13-Octadecadienoic acid, (11E,13E)-

Cat. No.: B8260883
M. Wt: 280.4 g/mol
InChI Key: JGFMXQLVWUGIPI-BSWSSELBSA-N
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Description

11,13-Octadecadienoic acid, (11E,13E)- is a polyunsaturated fatty acid with the molecular formula C18H32O2. It is characterized by the presence of two conjugated double bonds at the 11th and 13th positions in the carbon chain, both in the trans configuration (E).

Preparation Methods

Synthetic Routes and Reaction Conditions

11,13-Octadecadienoic acid, (11E,13E)- can be synthesized through the isomerization of linoleic acid. This process involves the use of catalysts such as alkali metals or their hydroxides under controlled temperature and pressure conditions. The reaction typically proceeds via a conjugated diene intermediate, which is then converted to the desired trans,trans-diene product .

Industrial Production Methods

Industrial production of 11,13-Octadecadienoic acid, (11E,13E)- often involves the extraction and purification from natural sources such as plant oils. For example, it can be obtained from the seed oils of plants like bitter gourd and tung oil, where it is present in significant amounts. The extraction process includes steps like solvent extraction, distillation, and crystallization to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

11,13-Octadecadienoic acid, (11E,13E)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Reduction: Saturated fatty acids.

    Substitution: Esters and amides.

Scientific Research Applications

11,13-Octadecadienoic acid, (11E,13E)- has various applications in scientific research:

Mechanism of Action

The mechanism of action of 11,13-Octadecadienoic acid, (11E,13E)- involves its interaction with cellular lipid membranes and enzymes. It can modulate the activity of enzymes involved in lipid metabolism, such as lipoxygenases and cyclooxygenases. Additionally, it has been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating gene expression related to lipid metabolism and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11,13-Octadecadienoic acid, (11E,13E)- is unique due to its specific double bond configuration (trans,trans) and its ability to modulate specific biological pathways, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(11E,13E)-octadeca-11,13-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-8H,2-4,9-17H2,1H3,(H,19,20)/b6-5+,8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFMXQLVWUGIPI-BSWSSELBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC=CCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/C=C/CCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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